![molecular formula C12H9N3O B1521892 4-(1-Benzofuran-2-yl)pyrimidin-2-amine CAS No. 1205744-92-8](/img/structure/B1521892.png)
4-(1-Benzofuran-2-yl)pyrimidin-2-amine
Overview
Description
“4-(1-Benzofuran-2-yl)pyrimidin-2-amine” is a chemical compound that belongs to the class of benzofuran derivatives . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “this compound”, has been a subject of interest in many studies . For instance, a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C12H9N3O/c13-12-14-6-5-9 (15-12)11-7-8-3-1-2-4-10 (8)16-11/h1-7H, (H2,13,14,15)
. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 205-206 degrees Celsius . The compound is a powder at room temperature .Scientific Research Applications
Corrosion Inhibition
4-(1-Benzofuran-2-yl)pyrimidin-2-amine derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. Studies have shown that these compounds exhibit good corrosion inhibition properties even at very low concentrations. The inhibition mechanism involves adsorption of the compounds on the steel surface, following Langmuir's adsorption isotherm. This attribute makes them valuable in extending the life of metal structures and components in corrosive environments (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Insecticidal and Antibacterial Activity
Synthesized pyrimidine derivatives, including those related to this compound, have been explored for their potential insecticidal and antibacterial applications. Specific derivatives have been evaluated against pests and several microorganisms, indicating a promising avenue for developing new pest control agents and antibacterial compounds (Deohate & Palaspagar, 2020).
Antifungal Effects
Research into derivatives of this compound has revealed their potential as antifungal agents. Specific studies have focused on their effectiveness against types of fungi like Aspergillus terreus and Aspergillus niger, offering insights into developing new antifungal treatments (Jafar et al., 2017).
Anticancer and Neuroprotective Properties
Compounds based on the pyrimidine structure, including this compound, have been synthesized and evaluated for their dual activity as cholinesterase inhibitors and amyloid-β (Aβ) aggregation inhibitors. This dual activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's, highlighting the therapeutic versatility of these compounds (Mohamed et al., 2011).
Antibacterial Activity
The antibacterial efficacy of novel pyrimidine derivatives has also been a subject of study. These compounds have shown activity against a variety of bacterial strains, indicating their potential as antibacterial agents. This research area is crucial for developing new antibiotics in response to increasing antibiotic resistance (Murugavel et al., 2015).
properties
IUPAC Name |
4-(1-benzofuran-2-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLPAUBPNYYULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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